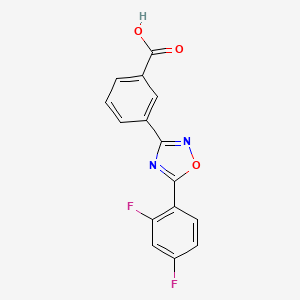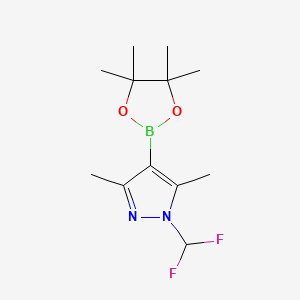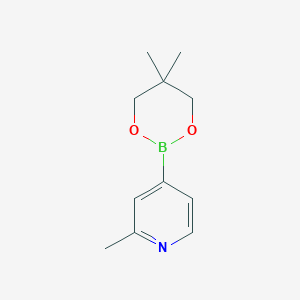
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with a dioxaborinane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with a boronic acid derivative. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine involves its interaction with molecular targets through its boron-containing group. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s effects are mediated through pathways involving boron-nitrogen and boron-oxygen interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A closely related compound with similar structural features.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Another boron-containing compound with a benzaldehyde group instead of a pyridine ring.
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. Its combination of a boron-containing group with a methyl-substituted pyridine ring makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H16BNO2 |
|---|---|
Poids moléculaire |
205.06 g/mol |
Nom IUPAC |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C11H16BNO2/c1-9-6-10(4-5-13-9)12-14-7-11(2,3)8-15-12/h4-6H,7-8H2,1-3H3 |
Clé InChI |
YEFALJRMGIXKOG-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


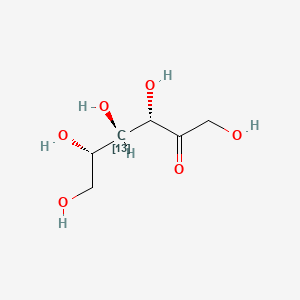
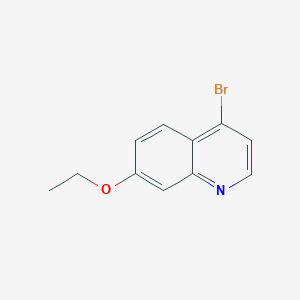
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)




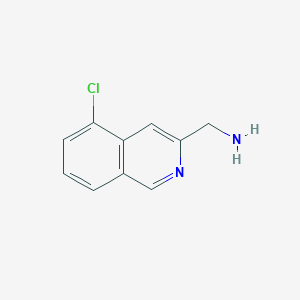
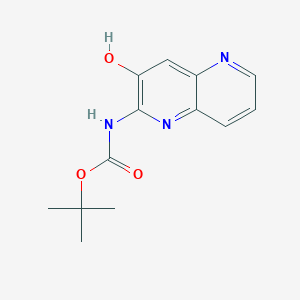
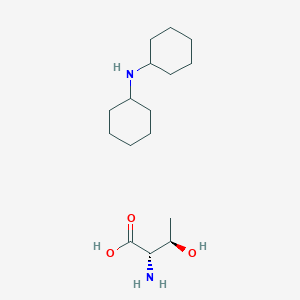
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)

